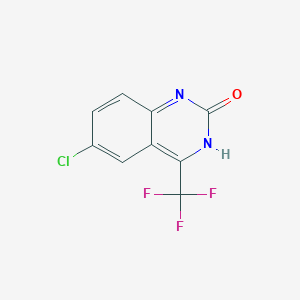

6-chloro-4-trifluoromethylquinazolin-2(1H)-one

Description

Properties

CAS No. |

214288-01-4 |

|---|---|

Molecular Formula |

C9H4ClF3N2O |

Molecular Weight |

248.59 g/mol |

IUPAC Name |

6-chloro-4-(trifluoromethyl)-3H-quinazolin-2-one |

InChI |

InChI=1S/C9H4ClF3N2O/c10-4-1-2-6-5(3-4)7(9(11,12)13)15-8(16)14-6/h1-3H,(H,14,15,16) |

InChI Key |

OHXYXUBOCTXVAU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC(=O)NC(=C2C=C1Cl)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- The synthesis typically begins with quinazoline derivatives or appropriately substituted benzophenone derivatives bearing chloro and trichloromethyl groups.

- Common precursors include 4-chloro-2-(trichloromethyl)quinazoline or 5-chloro-2-trichloroacetamidobenzophenone, which serve as substrates for subsequent trifluoromethylation and cyclization steps.

Cyclization and Functional Group Introduction

- Cyclization is often achieved by reacting trihaloacetamidophenyl ketones with ammonia or ammonium acetate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dioxane.

- For example, treatment of 5-chloro-2-trichloroacetamidobenzophenone with ammonium acetate in DMSO yields 6-chloro-4-phenyl-2(1H)-quinazolinone derivatives, demonstrating the feasibility of cyclization via loss of trihalomethyl groups.

- The trifluoromethyl group at position 4 is introduced by reaction with trifluoromethylating agents, often using trifluoromethyl iodide or related reagents under controlled conditions.

Base-Mediated Synthesis

- Sodium hydride (NaH) or potassium tert-butoxide (tBuOK) are commonly used bases to facilitate nucleophilic substitution and cyclization reactions.

- Reactions are typically conducted in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at low temperatures (0 °C to room temperature) to optimize yields and minimize side reactions.

- For instance, adding NaH portionwise to a solution of 4-chloro-2-(trichloromethyl)quinazoline in dry DMF at 0 °C, followed by stirring overnight at room temperature, affords the desired product after workup and purification.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | Sodium hydride (NaH), Potassium tert-butoxide (tBuOK) | 1.0–1.5 equivalents; portionwise addition preferred |

| Solvent | Dimethylformamide (DMF), Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO) | Dry solvents to avoid hydrolysis |

| Temperature | 0 °C to room temperature | Low temperature favors selectivity |

| Reaction Time | Overnight (12–24 hours) | Ensures complete conversion |

| Workup | Hydrolysis of excess base with ice, extraction with ethyl acetate, washing with brine | Drying over sodium sulfate, filtration, evaporation |

| Purification | Silica gel column chromatography, recrystallization | Solvent choice critical for purity |

Mechanistic Insights and Reaction Pathways

- The synthesis proceeds via nucleophilic attack on the trichloromethyl or trihaloacetamide moiety, followed by intramolecular cyclization to form the quinazolinone ring.

- The presence of electron-withdrawing groups like chloro and trifluoromethyl enhances electrophilicity, facilitating nucleophilic substitution at specific positions on the aromatic ring.

- Ammonium acetate or ammonia acts as a nitrogen source, promoting cyclization through nucleophilic attack on the carbonyl or trihalomethyl carbon.

- The trifluoromethyl group introduction often involves radical or nucleophilic trifluoromethylation under mild conditions to preserve the integrity of sensitive functional groups.

Representative Experimental Procedure

Synthesis of 6-chloro-4-trifluoromethylquinazolin-2(1H)-one:

- Dissolve 4-chloro-2-(trichloromethyl)quinazoline (1.0 equiv) in dry DMF under nitrogen atmosphere at 0 °C.

- Add sodium hydride (1.5 equiv) portionwise to the solution with stirring.

- Stir the reaction mixture overnight at room temperature.

- Quench excess base carefully with ice-cold water.

- Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and filter.

- Evaporate the solvent under reduced pressure.

- Purify the crude product by silica gel chromatography and recrystallize from an appropriate solvent to yield pure 6-chloro-4-trifluoromethylquinazolin-2(1H)-one.

Summary Table of Preparation Methods and Key Findings

Research Findings and Practical Considerations

- The choice of base and solvent critically influences the selectivity and yield of the target compound. Sodium hydride in DMF is preferred for its strong basicity and ability to promote cyclization effectively.

- Temperature control is essential to avoid side reactions such as over-substitution or decomposition of sensitive intermediates.

- The trifluoromethyl group significantly impacts the electronic properties of the quinazoline ring, requiring mild conditions during its introduction to maintain compound stability.

- The synthetic protocols have been successfully scaled up for industrial production with optimization of reaction parameters to enhance throughput and reduce impurities.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(trifluoromethyl)quinazolin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives.

Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

Substitution: Halogen substitution reactions can introduce different functional groups into the quinazolinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are employed.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Synthesis of 6-chloro-4-trifluoromethylquinazolin-2(1H)-one

The synthesis of 6-chloro-4-trifluoromethylquinazolin-2(1H)-one typically involves multi-step organic reactions. Key steps include:

- Formation of the Quinazoline Core : The initial step often involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones.

- Substitution Reactions : Chlorination and trifluoromethylation are crucial for introducing the chloro and trifluoromethyl groups at specific positions on the quinazoline ring.

The synthetic routes require careful optimization to achieve high yields and purity.

Antiviral Properties

6-chloro-4-trifluoromethylquinazolin-2(1H)-one has been studied for its potential as an antiviral agent, particularly against HIV. Research indicates that similar quinazolinone derivatives exhibit potent inhibition of HIV-1 reverse transcriptase (RT) . The structure-activity relationship (SAR) studies show that modifications can enhance potency against resistant strains of HIV .

Anticancer Activity

Compounds within this class have demonstrated significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves targeting specific kinases associated with cancer progression.

Antimicrobial Effects

There is evidence that quinazolinone derivatives possess antimicrobial properties, making them candidates for developing new antibiotics . The presence of halogen substituents has been linked to enhanced antibacterial activity.

HIV Inhibition

A study identified several quinazolinone analogs, including those similar to 6-chloro-4-trifluoromethylquinazolin-2(1H)-one, which exhibited low-nanomolar potency against wild-type HIV strains and mutant variants . These findings underscore the potential for developing effective treatments for HIV-infected patients who have developed resistance to existing therapies.

Anticancer Research

In a comparative study involving various quinazolinone derivatives, compounds exhibiting the 6-chloro and trifluoromethyl substitutions were found to be more effective against non-small cell lung cancer (NSCLC) cells compared to their unsubstituted counterparts . This highlights the importance of specific functional groups in enhancing biological activity.

Data Table: Biological Activities of Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 6-chloro-4-trifluoromethylquinazolin-2(1H)-one | Chloro + Trifluoromethyl | Antiviral, Anticancer |

| 4-cyclopropylalkynyl derivatives | Cyclopropyl + Alkynyl | Antiviral |

| 2-(4-bromobenzyl)-6-methoxyquinazolin-4(3H)-one | Bromine + Methoxy | Anticancer |

| 1-(phenyl)quinazoline derivatives | Varying phenyl substitutions | Anticancer |

Mechanism of Action

The mechanism of action of 6-Chloro-4-(trifluoromethyl)quinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

The following analysis compares 6-chloro-4-trifluoromethylquinazolin-2(1H)-one with structurally related quinazolinones and pyrimidinones, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogs and Substituent Effects

Key Observations :

- Trifluoromethyl (-CF₃) : The -CF₃ group in the target compound increases metabolic stability and electronegativity compared to hydroxyl or methoxy substituents .

- Chlorine vs. Fluorine : Chlorine’s larger atomic radius and lower electronegativity vs. fluorine (e.g., in 3-chloro-6-fluoro derivatives) may alter steric interactions and binding affinities .

Physicochemical and Spectroscopic Properties

NMR and IR Data :

- The target compound’s ¹H-NMR spectrum is expected to show aromatic protons near δ 7.0–8.5 ppm, similar to 6-(4-fluorophenyl)-quinazolinone derivatives .

- The C-Cl and C-F stretches in IR (e.g., 650–750 cm⁻¹ for C-Cl) align with data from chlorinated triazole-thiones and fluorinated quinolinones .

Thermal Stability :

- Trifluoromethyl-substituted quinazolinones exhibit higher melting points (e.g., >200°C) compared to hydroxylated analogs due to stronger intermolecular forces .

Activity Trends :

- Antioxidant Potential: Aryl-substituted quinazolinones (e.g., 6-(4-fluorophenyl)) show stronger antioxidant activity than aliphatic derivatives, likely due to resonance stabilization of radical intermediates .

- Antimicrobial Activity: Halogenated quinolinones (e.g., 3-Cl, 6-F) demonstrate broad-spectrum antimicrobial effects, suggesting the target compound’s -Cl and -CF₃ groups may confer similar properties .

Biological Activity

6-Chloro-4-trifluoromethylquinazolin-2(1H)-one is a compound belonging to the quinazoline family, which has garnered attention for its potential biological activities. Quinazolines are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of 6-chloro-4-trifluoromethylquinazolin-2(1H)-one, summarizing relevant research findings, case studies, and data tables.

Structural Features

The structural characteristics of 6-chloro-4-trifluoromethylquinazolin-2(1H)-one include:

- A chloro substituent at the 6-position.

- A trifluoromethyl group at the 4-position.

- A quinazolinone core structure.

These features suggest significant potential for biological activity due to the electron-withdrawing nature of the trifluoromethyl group, which can enhance the compound's reactivity and interaction with biological targets .

Biological Activity Overview

Research into the biological activities of 6-chloro-4-trifluoromethylquinazolin-2(1H)-one is still ongoing. However, preliminary studies indicate that compounds within this class exhibit various pharmacological effects:

1. Anticancer Activity

Several studies have reported that quinazoline derivatives possess anticancer properties. For instance, compounds structurally related to 6-chloro-4-trifluoromethylquinazolin-2(1H)-one have shown cytotoxic effects against various cancer cell lines. In vitro assays indicated that certain derivatives exhibited IC50 values below 10 µg/mL against A549 lung cancer cells .

2. Antimicrobial Properties

Quinazoline derivatives have been evaluated for their antimicrobial activity. Some studies suggest that modifications in the quinazoline structure can lead to enhanced activity against bacterial strains . While specific data on 6-chloro-4-trifluoromethylquinazolin-2(1H)-one is limited, its structural analogs have demonstrated promising results.

3. Anti-inflammatory Effects

Quinazolines are also investigated for their anti-inflammatory properties. Certain derivatives have been shown to inhibit inflammatory pathways effectively, potentially providing therapeutic benefits in conditions like arthritis .

Table 1: Biological Activity of Quinazoline Derivatives

| Compound Name | Activity Type | Cell Line/Model | IC50 (µg/mL) |

|---|---|---|---|

| 6-Chloro-4-trifluoromethylquinazolin-2(1H)-one | Anticancer | A549 Lung Cancer | <10 |

| Quinazoline Derivative A | Antimicrobial | Staphylococcus aureus | <20 |

| Quinazoline Derivative B | Anti-inflammatory | Carrageenan-induced edema | Significant |

Case Studies

Case Study 1: Anticancer Evaluation

In a study evaluating various quinazoline derivatives, including those similar to 6-chloro-4-trifluoromethylquinazolin-2(1H)-one, researchers found that specific modifications led to increased apoptosis in cancer cells. The study utilized flow cytometry to assess cell viability and apoptosis rates, demonstrating that certain compounds could induce significant cell death .

Case Study 2: Antimicrobial Screening

Another research effort focused on screening a series of quinazoline derivatives for antimicrobial activity against clinical isolates of bacteria. The results indicated that modifications at the C-2 position enhanced binding affinity to bacterial targets, leading to improved efficacy compared to standard antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.